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# A Technical Guide to the Biochemical Properties and Solubility of GC7 Sulfate

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Compound of Interest		
Compound Name:	GC7 Sulfate	
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Introduction: **GC7 Sulfate**, also known as N1-guanyl-1,7-diaminoheptane sulfate, is a potent and specific inhibitor of the enzyme deoxyhypusine synthase (DHS). This enzyme catalyzes the first and rate-limiting step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. The hypusination of eIF5A is critical for the translation of a specific subset of cellular mRNAs and is essential for cell proliferation and survival. Due to its targeted mechanism, **GC7 Sulfate** serves as an invaluable tool for researchers in cell biology, oncology, and drug development to investigate the roles of the polyamine-hypusine pathway in various physiological and pathological processes. This guide provides an in-depth overview of the biochemical properties, solubility, and mechanism of action of **GC7 Sulfate**, complete with experimental protocols and pathway diagrams.

# **Physicochemical and Solubility Properties**

**GC7 Sulfate** is a solid compound with defined chemical and physical characteristics. Its solubility is a critical factor for its application in in vitro and in vivo experimental settings.

Table 1: Physicochemical Properties of GC7 Sulfate



Property	Value	Reference
Chemical Formula	C8H22N4O4S	[1][2]
Molecular Weight	270.35 g/mol	[1]
CAS Number	150417-90-6	[1][3]
Synonyms	N¹-Guanyl-1,7-diaminoheptane sulfate	[3]
Purity	≥98%	[3]
Appearance	A solid	[3]

Table 2: Solubility Profile of GC7 Sulfate

Solvent	Solubility	Concentration	Reference
Water	Soluble	3 mg/mL	11.09 mM
10 mM Acetic Acid	Soluble	Not specified	Not specified
DMSO	Insoluble	Not specified	Not specified
Ethanol	Insoluble	Not specified	Not specified

Note: The solubility of **GC7 Sulfate** in DMSO is reported as insoluble; moisture-absorbing DMSO can further reduce solubility.[4]

## **Biochemical Properties and Mechanism of Action**

GC7 is a structural analog of spermidine and functions as a potent competitive inhibitor of deoxyhypusine synthase (DHS).[2][5]

2.1. Primary Mechanism: Inhibition of the Hypusination Pathway The primary molecular target of GC7 is deoxyhypusine synthase (DHS). GC7 competitively binds to the spermidine-binding site of DHS with high affinity, exhibiting a Ki value of 9.7 nM.[2][3][6] This binding prevents the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A

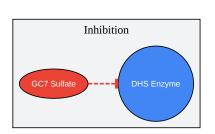


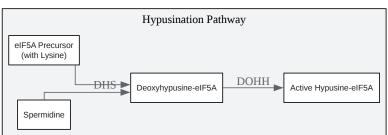




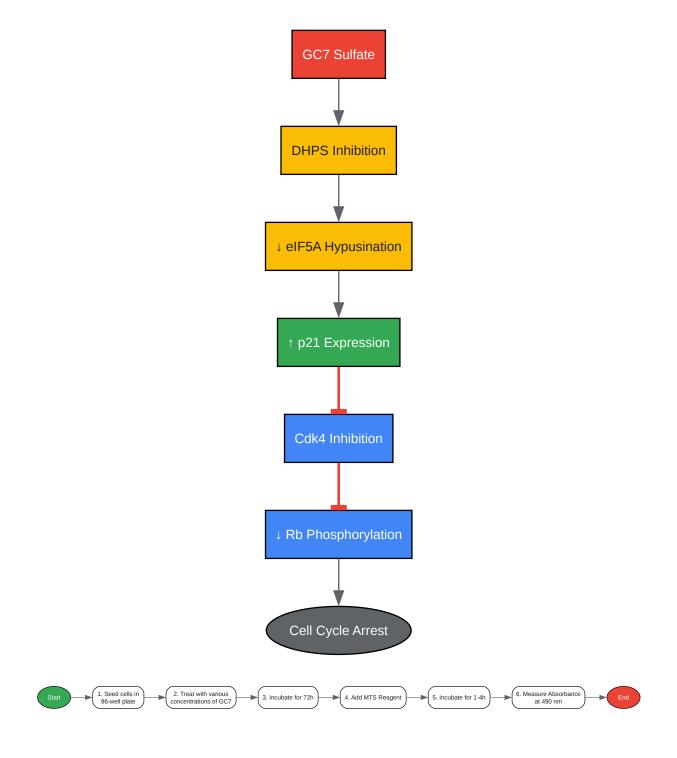
precursor protein.[2][6] This action effectively halts the first step of hypusination, leading to a cellular depletion of active, hypusinated eIF5A.[7]











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